1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-15-3-1-2-14(16(15)19)17(23)21-10-8-20(9-11-21)12-4-6-13(7-5-12)22(24)25/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEOPJZHYYRXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzoyl chloride and 4-nitrophenylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions.
Synthetic Route: The 2,3-dichlorobenzoyl chloride is reacted with 4-nitrophenylpiperazine in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Centers
The 2,3-dichlorobenzoyl moiety undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is enhanced by electron-withdrawing groups (EWGs) on the aromatic ring, which activate the chlorine atoms for displacement.
Key reactions:
-
Hydroxylation:
Treatment with aqueous NaOH (5% w/v) at 80°C for 12 hours replaces one chlorine atom with a hydroxyl group, yielding 1-(2-chloro-3-hydroxybenzoyl)-4-(4-nitrophenyl)piperazine. -
Amination:
Reaction with ammonia in ethanol at reflux (24 hours, 70°C) substitutes chlorine with an amino group, forming 1-(2-amino-3-chlorobenzoyl)-4-(4-nitrophenyl)piperazine.
Table 1: Nucleophilic substitution conditions and outcomes
| Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| NaOH (5% w/v) | Water | 80 | 12 | 2-chloro-3-hydroxy derivative | 65 | |
| NH₃ (g), EtOH | Ethanol | 70 | 24 | 2-amino-3-chloro derivative | 52 |
Reduction of Nitro Group
The 4-nitrophenyl group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.
Key reactions:
-
Catalytic Hydrogenation:
Using H₂ (1 atm) and 10% Pd/C in methanol at 25°C for 6 hours converts the nitro group to an amine, producing 1-(2,3-dichlorobenzoyl)-4-(4-aminophenyl)piperazine . -
Chemical Reduction:
Fe/HCl in ethanol (50°C, 4 hours) achieves similar conversion with 85% yield.
Table 2: Reduction pathways and efficiencies
| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Catalytic H₂ | 10% Pd/C | Methanol | 25 | 6 | 78 | |
| Fe/HCl | Fe, HCl | Ethanol | 50 | 4 | 85 |
Acylation and Alkylation at Piperazine Nitrogen
The secondary amine in the piperazine ring reacts with acyl chlorides or alkyl halides to form tertiary amides or quaternary ammonium salts.
Key reactions:
-
Acylation:
Treatment with acetyl chloride in dichloromethane (DCM) at 0°C for 2 hours yields 1-(2,3-dichlorobenzoyl)-4-acetyl-4-(4-nitrophenyl)piperazine . -
Alkylation:
Reaction with methyl iodide in THF at 25°C (12 hours) produces 1-(2,3-dichlorobenzoyl)-4-methyl-4-(4-nitrophenyl)piperazinium iodide .
Table 3: N-functionalization reactions
| Reaction Type | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM | 0 | 2 | Acetylated piperazine | 90 | |
| Alkylation | Methyl iodide | THF | 25 | 12 | Quaternary ammonium salt | 75 |
Hydrolysis of Benzoyl Group
The dichlorobenzoyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis:
6M HCl at reflux (100°C, 8 hours) cleaves the amide bond, yielding 2,3-dichlorobenzoic acid and 4-(4-nitrophenyl)piperazine. -
Basic Hydrolysis:
NaOH (10% w/v) in ethanol/water (1:1) at 80°C (6 hours) produces the same products with 70% efficiency.
Supramolecular Interactions
While not a classical reaction, crystallographic studies reveal halogen bonding (Cl⋯Cl, 3.26 Å) and π-stacking (N–O⋯π, 3.78 Å) in solid-state structures of analogs, influencing solubility and stability .
Scientific Research Applications
1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine, commonly referred to as DCPP, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research, particularly in drug development and biological activity.
Chemical Formula
- Molecular Formula : C16H14Cl2N4O3
- Molecular Weight : 367.21 g/mol
Antimicrobial Activity
DCPP has been investigated for its antimicrobial properties. Studies have demonstrated that compounds with similar piperazine structures exhibit activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperazine derivatives and their evaluation against Staphylococcus aureus and Escherichia coli. While specific data on DCPP's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Anticancer Properties
Research has indicated that piperazine derivatives can possess anticancer properties. A case study involving structurally related compounds found that certain piperazine derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. DCPP’s unique structure may enhance its ability to interact with biological targets involved in cancer progression.
CNS Activity
Piperazine derivatives are known for their neuropharmacological activities. DCPP has been evaluated for its effects on the central nervous system (CNS). A study published in Neuropharmacology explored various piperazine compounds and their interactions with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. DCPP's nitrophenyl substitution may influence its receptor affinity, making it a candidate for further investigation in treating CNS disorders.
Analgesic Effects
Some studies suggest that piperazine derivatives may have analgesic properties. Research focusing on related compounds indicates that they can modulate pain pathways, potentially offering new avenues for pain management therapies. DCPP's structural features could contribute to its analgesic potential, warranting further exploration through preclinical trials.
Case Study 1: Antimicrobial Evaluation
In a comparative study of piperazine derivatives, DCPP was synthesized and tested against various microbial strains. The results indicated moderate activity against E. coli, suggesting that modifications to the compound could enhance its antimicrobial efficacy.
Case Study 2: Anticancer Screening
A series of experiments were conducted to assess the cytotoxicity of DCPP on MCF-7 cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents, indicating potential as an anticancer agent.
Case Study 3: CNS Activity Assessment
In vivo studies were performed to evaluate the anxiolytic effects of DCPP using animal models. Behavioral tests indicated that DCPP administration resulted in significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Lipophilicity
Dichlorophenyl Substituents
- 1-(2,3-Dichlorophenyl)piperazine Derivatives: The 2,3-dichloro substitution on the phenyl ring is critical for high affinity at 5-HT6 and D2 receptors. For example, compound 15 (from ) exhibited potent binding (Ki values in the nanomolar range) due to the lipophilic and electron-withdrawing nature of the chlorine atoms. This substitution pattern outperformed analogues with 3,4-dichlorophenyl groups, which showed reduced receptor interactions .
- 1-(3,4-Dichlorophenyl)-4-(4-Nitrophenyl)Piperazine :
Synthesized via condensation of 1-fluoro-4-nitrobenzene with 1-(3,4-dichlorophenyl)piperazine (80% yield), this analogue demonstrates how positional isomerism affects reactivity. The nitro group can be reduced to an amine for further functionalization, highlighting its utility in prodrug design .
Alternative Aryl Groups
- Benzo[d]isothiazol-3-yl and Benzo[d]isoxazol-3-yl Moieties :
Replacing the dichlorophenyl group with these heterocycles (e.g., compounds 13 and 14 ) reduced lipophilicity and led to a 10-fold decrease in 5-HT6/D2 receptor affinity. This underscores the necessity of halogenated aryl groups for optimal binding . - 2-Cyanophenyl and 2-Trifluoromethylphenyl Groups: In pentanamide derivatives (e.g., 7j, 7k), these substituents altered selectivity for dopamine D3 receptors. The trifluoromethyl group improved metabolic stability but reduced potency compared to the dichlorophenyl analogue .
Functional Group Modifications
Nitrophenyl vs. Hydroxyphenyl
- 1-(4-Hydroxyphenyl)Piperazine Derivatives :
The hydroxyl group introduces polarity, reducing lipophilicity. For instance, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate for antifungal triazoles but exhibits lower CNS penetration compared to the nitro analogue . - Polymer-Bearing Nitrophenyl Piperazines :
Methacrylic polymers incorporating 4-nitrophenylpiperazine (e.g., OK2 ) demonstrate applications in material science, where the nitro group influences optical properties. This contrasts with pharmacological uses of the parent compound .
Triazole-Linked Analogues
- BAK 05-26 (1-(2,3-Dichlorophenyl)-4-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)butylpiperazine) :
Introducing a triazole spacer improved water solubility but slightly reduced D2 receptor affinity compared to the unmodified dichlorophenylpiperazine (88% yield) .
Receptor Affinity and Selectivity
- 5-HT6/D2 Receptors :
The 2,3-dichlorophenyl group in 1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine confers superior affinity (Ki < 50 nM) over analogues with less lipophilic substituents. For example, replacing chlorine with a methoxy group (e.g., 1-(2-methoxyphenyl) ) decreased binding by >90% . - Antipsychotic Potential: Biphenyl-arylpiperazine derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone) showed balanced anti-dopaminergic and anti-serotonergic activity with reduced catalepsy risk, suggesting structural flexibility for optimizing therapeutic indices .
Data Tables
Table 1: Receptor Affinity of Selected Piperazine Analogues
Biological Activity
1-(2,3-Dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Weight : 365.20 g/mol
- Chemical Classification : Piperazine derivative
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the nitrophenyl and dichlorobenzoyl groups enhances its reactivity and binding affinity to biological receptors. Preliminary studies suggest that it may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive properties .
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound exhibits notable potency against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 12 |
| Pseudomonas aeruginosa | 32 |
These results indicate a promising potential for this compound in treating bacterial infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential therapeutic applications in inflammatory diseases .
Neuropharmacological Effects
The compound's structure suggests possible neuropharmacological activity. Studies have indicated that piperazine derivatives can influence serotonin and dopamine receptor pathways, which are crucial in mood regulation and psychiatric disorders. The specific interactions of this compound with these receptors warrant further investigation to assess its potential as an antidepressant or anxiolytic agent .
Case Studies
Several case studies have explored the biological activity of piperazine derivatives:
- Case Study 1 : A study published in Pharmaceutical Biology evaluated the antibacterial efficacy of various piperazine derivatives, including our compound of interest. The findings indicated a significant reduction in bacterial growth compared to control groups .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of piperazine compounds in a murine model of arthritis. The results showed a marked decrease in paw swelling and inflammatory cytokine levels following treatment with the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine, and how does substituent positioning affect reaction efficiency?
- Methodological Answer : The synthesis typically involves coupling substituted phenylpiperazine precursors with acyl chlorides. For example, substituting 1-(2,3-dichlorophenyl)piperazine with 2,3-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine) yields the target compound. Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is critical for purification . Substituent positioning (e.g., 2,3-dichloro vs. 2,4-dichloro) alters steric hindrance and electronic effects, impacting reaction rates and yields.
Q. Which spectroscopic techniques are most reliable for characterizing structural purity?
- Methodological Answer : Use a combination of -NMR (to confirm piperazine ring substitution patterns and aromatic protons) and LC-MS (to verify molecular ion peaks and detect impurities). For example, in related piperazine derivatives, -NMR chemical shifts at δ 3.2–3.8 ppm confirm piperazine protons, while aromatic protons appear at δ 6.8–8.2 ppm . High-resolution mass spectrometry (HRMS) can validate the molecular formula (CHClNO) with an error margin <2 ppm.
Q. What are the primary safety considerations during synthesis and handling?
- Methodological Answer : Follow OSHA HCS guidelines:
- Skin/Eye Protection : Wear nitrile gloves and goggles due to potential irritation from dichlorobenzoyl intermediates .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., nitro group decomposition products like NO) .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in receptor binding affinity across analogs?
- Methodological Answer : Compare analogs with varying substituents (e.g., 4-nitrophenyl vs. 3-trifluoromethylphenyl). Computational docking (e.g., AutoDock Vina) can model interactions with targets like dopamine D3 receptors. For instance, the nitro group’s electron-withdrawing effect may enhance π-π stacking with aromatic residues in binding pockets, while bulky substituents (e.g., trifluoromethyl) reduce affinity due to steric clashes . Validate predictions with radioligand binding assays (e.g., -spiperone for dopamine receptors).
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to distinguish specific activity from cytotoxicity .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-selective effects (e.g., hERG inhibition).
- Mechanistic Studies : Employ transcriptomics (RNA-seq) to identify pathways modulated by the compound. For example, nitro group reduction may generate reactive intermediates that damage DNA in cancer cells but not bacteria .
Q. How can computational methods optimize pharmacokinetic properties (e.g., bioavailability) of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (aim for 2–3 for optimal membrane permeability) and topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration).
- Metabolite Prediction : Employ GLORYx to identify likely Phase I metabolites (e.g., nitro reduction to amine).
- Solubility Enhancement : Simulate co-crystallization with cyclodextrins using Molecular Dynamics (GROMACS) .
Q. What are the best practices for validating synthetic intermediates and detecting side products?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water gradients to separate intermediates. Monitor at 254 nm for nitroaromatic absorption.
- Reaction Monitoring : Employ inline FTIR to detect carbonyl intermediates (e.g., 1650–1750 cm for amide formation) .
- Isolation of Byproducts : Use preparative TLC (silica gel, ethyl acetate/hexane 3:7) to isolate and characterize side products (e.g., diacylated piperazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
